molecular formula C15H15NO4S B12488973 4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide

4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide

Cat. No.: B12488973
M. Wt: 305.4 g/mol
InChI Key: TXDLSOVTFWZIPE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a phenylethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-hydroxy-2-phenylethyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)benzenesulfonamide
  • 4-methoxy-N-(2-oxo-2-(4-phenyl-1-piperazinyl)ethyl)-N-(2-phenylethyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

4-methoxy-N-phenacylbenzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-20-13-7-9-14(10-8-13)21(18,19)16-11-15(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3

InChI Key

TXDLSOVTFWZIPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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